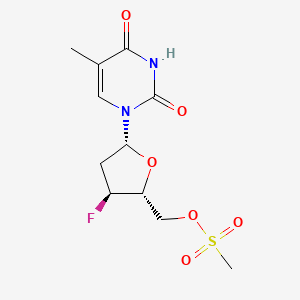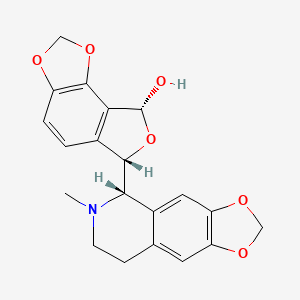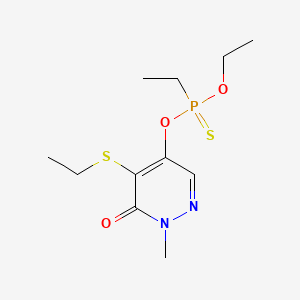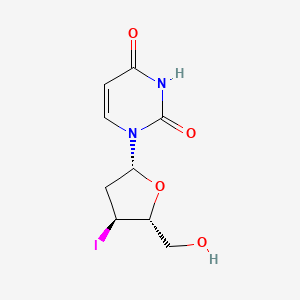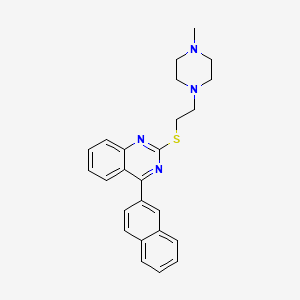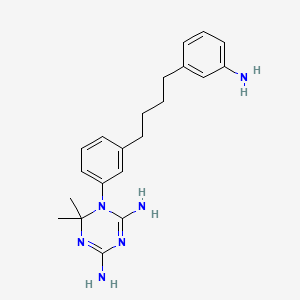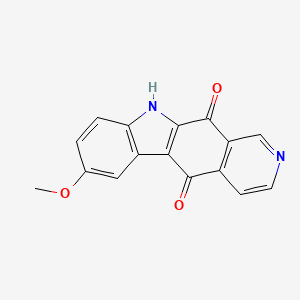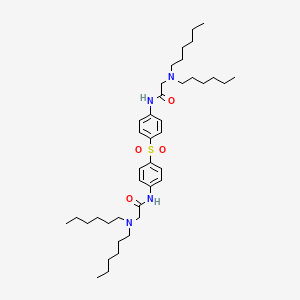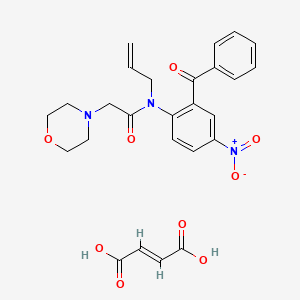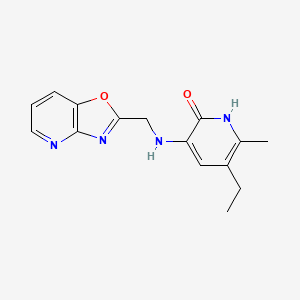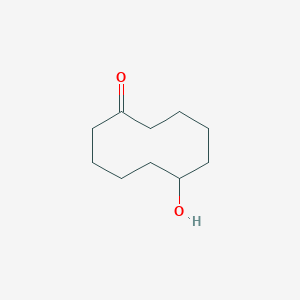
6-Hydroxycyclodecanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxycyclodecanone is an organic compound with the molecular formula C10H18O2. It contains a ten-membered ring with a hydroxyl group and a ketone functional group. This compound is notable for its unique structure, which includes both a secondary alcohol and a ketone, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Hydroxycyclodecanone can be synthesized through various methods. One common approach involves the reduction of cyclodecanone using sodium borohydride in the presence of methanol. Another method includes the oxidation of cyclodecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent .
Industrial Production Methods: On an industrial scale, this compound can be produced by reacting a carboxylic acid ester of this compound with hydrogen in the presence of a Raney nickel catalyst at elevated temperatures (around 200°C) .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxycyclodecanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Tosyl chloride for converting the hydroxyl group into a tosylate, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: Cyclodecanone or cyclodecanoic acid.
Reduction: Cyclodecanol.
Substitution: Various substituted cyclodecanones depending on the nucleophile used.
Applications De Recherche Scientifique
6-Hydroxycyclodecanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals, fragrances, and pharmaceuticals
Mécanisme D'action
The mechanism of action of 6-Hydroxycyclodecanone involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and ketone functional groups. These groups allow it to act as a nucleophile or electrophile in different reaction pathways. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
- 5-Hydroxycyclooctanone
- 4-Hydroxycyclohexanone
- 3-Hydroxycyclopentanone
- 2-Hydroxycyclooctanone
Comparison: 6-Hydroxycyclodecanone is unique due to its ten-membered ring structure, which provides distinct steric and electronic properties compared to smaller ring analogs. This larger ring size can influence the compound’s reactivity and the types of reactions it can undergo .
Propriétés
Numéro CAS |
15957-40-1 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
6-hydroxycyclodecan-1-one |
InChI |
InChI=1S/C10H18O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h9,11H,1-8H2 |
Clé InChI |
RTDSZYZNHUFABG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)CCCCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




